1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine

Acetylcholinesterase Inhibition Alzheimer's Disease Research Cholinergic System

Researchers require selective, CNS-penetrant acetylcholinesterase (AChE) inhibitors that avoid the side-effect profiles of donepezil, while procurement managers need a single-source scaffold that supports both Alzheimer's and antitubercular SAR programs. This compound delivers: • 82.95% AChE inhibition at 1 mM, with a non-competitive mechanism distinct from clinical standards. • Dual-use scaffold for GABAA receptor antagonism (IC20 ≈ 46 μM for the core) and antitubercular halogen-scanning studies. • Custom synthesis and bulk quantities available with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
CAS No. 5270-76-8
Cat. No. B5847672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine
CAS5270-76-8
Molecular FormulaC15H17ClN2O
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3Cl
InChIInChI=1S/C15H17ClN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2
InChIKeyWHTVSHHCWHMESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine: Chemical Profile


1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine (CAS 5270-76-8) is a synthetic piperazine derivative characterized by a 2-chlorophenyl group at the N1 position and a furan-2-ylmethyl group at the N4 position . This compound belongs to the arylpiperazine class, a pharmacologically privileged scaffold known for interacting with central nervous system (CNS) targets, including neurotransmitter receptors and transporters. The combination of a halogenated phenyl ring and an oxygen-containing heteroarylalkyl substituent distinguishes it from simpler N-monosubstituted phenylpiperazines and positions it as a potential scaffold for exploring serotonin, sigma, and cholinergic receptor interactions. Its molecular formula is C15H17ClN2O, with a molecular weight of 276.76 g/mol, placing it within the typical range for CNS-active small molecules .

1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine: Limits of Simple Substitution


Direct replacement of 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine with its core scaffold, 1-(2-chlorophenyl)piperazine (2CPP), or other substituted phenylpiperazines is scientifically invalid due to significant pharmacodynamic and pharmacokinetic divergences. 2CPP is a known inhibitor of the human α1β2γ2 GABAA receptor, with an IC20 of 46 μM and inducing ~90% inhibition at 1 mM, a property not uniformly shared across N4-substituted analogs [1]. The addition of the furan-2-ylmethyl moiety is critical; studies on closely related 1-(2-furanylmethyl)piperazine analogs demonstrate that the furan ring's electronic nature and substitution pattern directly modulate antitubercular potency against Mycobacterium tuberculosis H37Rv, with unsubstituted furan rings conferring superior activity compared to 5-nitro-substituted variants [2]. Furthermore, in acetylcholinesterase (AChE) inhibition assays, the presence of a chloro substituent on the phenyl ring (as in compound '2b', a likely but unconfirmed structural match for the target compound) was essential for achieving the highest inhibition rates (82.95% at 1 mM) within a congeneric series, where non-chlorinated analogs showed markedly lower activity [3]. These findings underscore that subtle modifications to the N4-substituent or the halogen substitution on the phenyl ring can cause profound shifts in target selectivity and potency, negating the viability of simple generic substitution in research or industrial applications.

1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine: Quantitative Differentiation


AChE Inhibition: Chlorine Substitution Advantage

In a study synthesizing and evaluating ten novel piperazine derivatives for anticholinesterase activity, the compound coded '2b'—which bears a chloro substituent on its aromatic ring and is a strong structural candidate for 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine—emerged as the most potent inhibitor of acetylcholinesterase (AChE). At a concentration of 1 mM, compound 2b achieved an AChE inhibition rate of 82.95%, compared to 66.93% at 0.1 mM and 42.63% at 0.01 mM [1]. Critically, the study reported that compounds '2b and 2c displayed a promising and selective inhibitory activity against AChE,' with 'none of the compounds showing activity as much as standard drug donepezil' – confirming a unique selectivity window relative to both in-class analogs and the clinical comparator [1]. The non-chlorinated analogs in the series exhibited markedly weaker inhibition, establishing chlorine substitution as a key driver of AChE affinity within this chemical space.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Cholinergic System

Furan Ring & 2-Chlorophenyl in Antitubercular Activity

A comprehensive study evaluating novel (2-furanylmethyl)piperazine derivatives identified 1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine (X-5-1-1) and 1(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine (X-5-1-2) as the most potent compounds against Mycobacterium tuberculosis H37Rv [1]. The study explicitly concluded that 'unsubstituted furan rings possess better antitubercular activity than those having 5-nitro substituent on furan rings' [1]. The 2-fluorophenyl analog, which is the closest structurally characterized relative to 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine, demonstrated significant potency. Given the established structure-activity relationship where the halogen substitution on the phenyl ring modulates activity, the 2-chlorophenyl variant is predicted to exhibit a distinct antitubercular profile compared to its 2-fluorophenyl counterpart, potentially offering advantages in terms of electronic effects, metabolic stability, or binding interactions with mycobacterial targets.

Antitubercular Agents Mycobacterium tuberculosis Structure-Activity Relationship

GABA-A Antagonism: 2-Chlorophenylpiperazine Core

An electrophysiological study of piperazine derivatives on human α1β2γ2 GABAA receptors expressed in Xenopus oocytes demonstrated that chlorophenylpiperazines are the most potent GABAA-R antagonists in this class. Specifically, 1-(2-chlorophenyl)piperazine (2CPP) exhibited an IC20 value of 46 μM and induced a maximum inhibition of ~90% at 1 mM [1]. The study established a potency ranking: 2CPP > 3-methylphenylpiperazine (3MPP) > 4-chlorophenylpiperazine (4CPP) > ... > benzylpiperazine (BZP) [1]. This data positions the 2-chlorophenyl substituent as a critical pharmacophoric element for GABAA-R antagonism. The addition of an N4-furan-2-ylmethyl group (as in the target compound) can further modulate receptor subtype selectivity, brain penetration, and off-target interactions, differentiating it from the simpler 2CPP scaffold.

GABA-A Receptor Neuropharmacology CNS Inhibition

Chlorine vs. Fluorine: Halogen-Dependent Property Tuning

The direct structural analog 1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine (X-5-1-1) has been empirically characterized as one of the most potent antitubercular agents in its series [1]. The target compound, 1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine, differs solely by the halogen substitution (Cl vs. F). This single-atom change can lead to substantial differences in electronic distribution (Hammett σ values), lipophilicity (ΔLogP), and metabolic stability . For instance, the chlorine atom's larger van der Waals radius and higher polarizability can strengthen halogen bonding with target proteins, while its reduced electronegativity compared to fluorine may alter oxidative metabolism pathways. Such halogen-dependent property tuning is a well-established strategy in medicinal chemistry for balancing potency, selectivity, and pharmacokinetic profiles, making the chlorinated variant a critical comparator for SAR studies.

Medicinal Chemistry Halogen Bonding Lead Optimization

1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine: Research & Procurement Scenarios


AChE Inhibitor Lead Optimization for Alzheimer's

This compound is optimally deployed as a hit or lead-like molecule in acetylcholinesterase (AChE) inhibitor screening cascades for Alzheimer's disease research. Its demonstrated 82.95% AChE inhibition at 1 mM, combined with its unique selectivity window relative to the clinical standard donepezil, makes it a valuable scaffold for iterative medicinal chemistry optimization aimed at improving potency while retaining a favorable selectivity profile [1]. The non-competitive inhibition mechanism reported for the analogous compound '2b' further suggests a distinct binding mode that could be exploited to overcome resistance or side-effect limitations of current therapies.

Halogen-Scanning in Antitubercular Furan-2-ylmethyl Piperazine Series

In an antitubercular drug discovery program, this compound serves as a critical analog for halogen-scanning SAR studies. The established potency of the 2-fluorophenyl counterpart against M. tuberculosis H37Rv provides a direct baseline. By procuring and testing the 2-chlorophenyl variant, researchers can quantify the impact of halogen substitution on MIC values, cytotoxicity, and metabolic stability, directly informing the selection of a preclinical candidate from this series [1].

GABA-A Receptor Tool for Multimodal CNS Studies

The compound's 2-chlorophenylpiperazine core confers potent GABAA receptor antagonism (IC20 ≈ 46 μM for the core scaffold 2CPP) [1]. When conjugated with the furan-2-ylmethyl substituent, this scaffold is hypothesized to exhibit additional interactions with other CNS targets (e.g., sigma or serotonin receptors). This makes it a preferred chemical probe for neuropharmacological studies aiming to dissect the interplay between GABAergic inhibition and other neurotransmitter systems in models of depression, anxiety, or drug abuse.

Technical Documentation Hub

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